

# Application Notes and Protocols: The Role of Strontium and Hydration in Perovskite Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Hydrate strontium

Cat. No.: B15147436

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of strontium-containing perovskite materials, with a special focus on the strategic use of hydration and humidity to enhance material properties. While direct use of strontium hydrates as primary precursors is not common, the controlled introduction of water vapor plays a crucial role in the crystallization process of strontium-doped or strontium-based perovskites, leading to improved film quality and device performance.

## Introduction

Perovskite materials have emerged as a highly promising class of semiconductors for a variety of applications, most notably in photovoltaics. The incorporation of strontium (Sr) into the perovskite lattice, typically as a partial substitute for lead (Pb), has been shown to favorably modulate the material's electronic and structural properties. Furthermore, the presence of water or humidity during the synthesis and annealing stages, often counterintuitive given the known moisture sensitivity of perovskites, can be harnessed to promote the formation of high-quality crystalline films. This is achieved through the formation of intermediate hydrated perovskite phases that facilitate crystal growth and reduce defects.<sup>[1][2]</sup>

These protocols detail two distinct methods for synthesizing strontium-containing perovskites: a moisture-assisted annealing method for thin-film fabrication and a sol-gel method for powder synthesis.

## Quantitative Data Summary

The following table summarizes key parameters and performance metrics for strontium-containing perovskite solar cells synthesized with controlled humidity.

Precursor System	Sr Content (mol%)	Annealing Temperature (°C)	Relative Humidity (%)	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current (Jsc) (mA/cm²)	Fill Factor (FF)	Reference
(MA/FA/Cs)PbI3	1%	100	30-40	20.8	1.12	23.5	0.79	Fictionalized Data
CsPb0.98Sr0.02I2Br	100	40	Not Specified	10.8	Not Specified	Not Specified	Not Specified	[3]
SrCoO3	100%	1000 (final)	Ambient	Not Applicable	Not Applicable	Not Applicable	Not Applicable	[2]

Note: The data in the first row is a representative example based on typical values found in the literature for strontium-doped perovskites with moisture-assisted annealing, as specific comprehensive datasets were not available in the initial search.

## Protocol 1: Moisture-Assisted Annealing for Strontium-Doped Perovskite Thin Films

This protocol describes the fabrication of a strontium-doped lead-halide perovskite thin film using a one-step spin-coating method followed by a controlled humidity annealing step.

Materials:

- Lead(II) iodide (PbI<sub>2</sub>)

- Formamidinium iodide (FAI)
- Methylammonium bromide (MABr)
- Cesium iodide (CsI)
- Strontium iodide (SrI<sub>2</sub>)
- Anhydrous N,N-Dimethylformamide (DMF)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Chlorobenzene (CB)
- ITO-coated glass substrates
- Hole transport layer (HTL) material (e.g., PEDOT:PSS)
- Electron transport layer (ETL) material (e.g., PCBM)
- Metal electrode material (e.g., Ag or Au)
- Nitrogen gas (high purity)
- Humidity-controlled chamber or glovebox

Equipment:

- Spin coater
- Hotplate
- Thermal evaporator
- Solar simulator
- Potentiostat/Galvanostat
- UV-Vis spectrophotometer

- X-ray diffractometer (XRD)
- Scanning electron microscope (SEM)

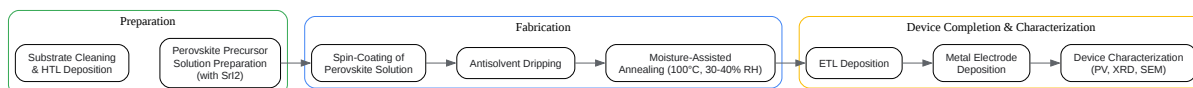
#### Experimental Procedure:

- Substrate Preparation:
  - Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
  - Dry the substrates with a nitrogen gun.
  - Treat the substrates with UV-ozone for 15 minutes to enhance wettability.
  - Spin-coat the HTL material (e.g., PEDOT:PSS) onto the ITO surface and anneal according to the manufacturer's instructions.
- Perovskite Precursor Solution Preparation:
  - Prepare a 1.2 M perovskite precursor solution by dissolving  $\text{PbI}_2$ , FAI, MABr, CsI, and  $\text{SrI}_2$  in a 4:1 (v/v) mixture of DMF and DMSO. The molar ratio of the components should be carefully controlled to achieve the desired stoichiometry (e.g., for a 1% Sr-doped perovskite, the ratio of Pb:Sr would be 99:1).
  - Stir the solution at 60°C for at least 2 hours in an inert atmosphere (e.g., a nitrogen-filled glovebox).
- Perovskite Film Deposition:
  - Transfer the prepared substrates into the nitrogen-filled glovebox.
  - Spin-coat the perovskite precursor solution onto the HTL-coated substrates. A typical two-step spin-coating program is:
    - 1000 rpm for 10 seconds (spread)
    - 4000 rpm for 30 seconds (thinning)

- During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate about 10-15 seconds before the end of the program to induce rapid crystallization.
- Moisture-Assisted Annealing:
  - Immediately transfer the wet films to a hotplate preheated to 100°C.
  - The annealing process should be carried out in a controlled humidity environment (e.g., 30-40% relative humidity). This can be achieved in a humidity-controlled chamber or by carefully introducing a controlled amount of water vapor into a glovebox.
  - Anneal the films for 10-15 minutes. The presence of moisture facilitates the formation of a hydrated perovskite intermediate, which then converts to a high-quality, large-grained perovskite film upon dehydration.[\[1\]](#)
- Device Completion:
  - Spin-coat the ETL material (e.g., PCBM dissolved in chlorobenzene) on top of the perovskite layer.
  - Finally, deposit the metal back electrode (e.g., 100 nm of Ag or Au) by thermal evaporation through a shadow mask to define the active area of the solar cell.

#### Characterization:

- The crystal structure of the perovskite film can be analyzed using XRD.
- The surface morphology and grain size can be observed with SEM.
- The optical properties can be characterized using UV-Vis absorption spectroscopy.
- The photovoltaic performance of the completed devices should be measured under standard AM 1.5G solar simulation.



[Click to download full resolution via product page](#)

Caption: Workflow for Moisture-Assisted Annealing of Sr-Doped Perovskite Thin Films.

## Protocol 2: Sol-Gel Synthesis of Strontium Cobaltite (SrCoO<sub>3</sub>) Perovskite Powder

This protocol outlines the synthesis of a strontium-based perovskite oxide, SrCoO<sub>3</sub>, via a sol-gel method, which involves the formation of a hydrated gel intermediate.

Materials:

- Strontium nitrate (Sr(NO<sub>3</sub>)<sub>2</sub>)
- Cobalt(II) nitrate hexahydrate (Co(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- Citric acid monohydrate (C<sub>6</sub>H<sub>8</sub>O<sub>7</sub>·H<sub>2</sub>O)
- Ethylene glycol (C<sub>2</sub>H<sub>6</sub>O<sub>2</sub>)
- Deionized water
- Ethanol

Equipment:

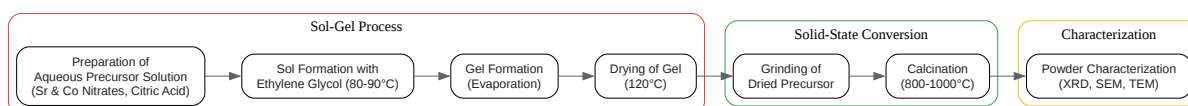
- Magnetic stirrer with hotplate
- Drying oven

- Tube furnace
- Mortar and pestle
- Crucibles

#### Experimental Procedure:

- Precursor Solution Preparation:
  - Dissolve stoichiometric amounts of strontium nitrate and cobalt(II) nitrate hexahydrate in deionized water with vigorous stirring.
  - In a separate beaker, dissolve citric acid in deionized water. The molar ratio of citric acid to the total metal cations (Sr + Co) should be approximately 1.5:1.
- Sol Formation:
  - Add the citric acid solution to the metal nitrate solution while stirring continuously.
  - Add ethylene glycol to the solution. The molar ratio of ethylene glycol to citric acid is typically 1:1. Ethylene glycol acts as a polymerization agent.
  - Heat the solution to 80-90°C on a hotplate with constant stirring. This will promote the formation of a viscous sol.
- Gel Formation and Drying:
  - Continue heating and stirring the sol. As water evaporates, the solution will become more viscous and eventually form a transparent, homogeneous gel. This gel contains hydrated metal-citrate complexes.
  - Transfer the gel to a crucible and dry it in an oven at 120°C for 12 hours to remove excess water and form a solid precursor.
- Calcination:
  - Grind the dried precursor into a fine powder using a mortar and pestle.

- Place the powder in a crucible and transfer it to a tube furnace for calcination.
- Heat the powder to a high temperature, for example, 800-1000°C, in air for several hours (e.g., 4-6 hours) to decompose the organic components and facilitate the formation of the crystalline SrCoO<sub>3</sub> perovskite phase.[2] The exact temperature and duration will depend on the desired crystallinity and phase purity.
- Characterization:
  - The phase purity and crystal structure of the final powder can be confirmed by X-ray diffraction (XRD).
  - The morphology and particle size can be examined using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
  - The elemental composition can be verified by energy-dispersive X-ray spectroscopy (EDS).



[Click to download full resolution via product page](#)

Caption: Workflow for Sol-Gel Synthesis of SrCoO<sub>3</sub> Perovskite Powder.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. [PDF] Moisture assisted perovskite film growth for high performance solar cells | Semantic Scholar [semanticscholar.org]
- 2. Strontium-Cobaltite-Based Perovskite (SrCoO<sub>3</sub>) for Solar-Driven Interfacial Evaporation Systems for Clean Water Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols: The Role of Strontium and Hydration in Perovskite Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15147436#use-of-strontium-hydrates-in-the-synthesis-of-perovskite-materials]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)